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molecular formula C11H11NO2 B009589 4-(4-Methoxyphenyl)-3-oxobutanenitrile CAS No. 103986-01-2

4-(4-Methoxyphenyl)-3-oxobutanenitrile

Cat. No. B009589
M. Wt: 189.21 g/mol
InChI Key: DUJOBEUGRQXMHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06559173B1

Procedure details

Dry acetonitrile (0.738 gms.) is mixed with 24.5 mL THF under Ar(g) and cooled to −78° C. in a dry ice-acetone bath. Dropwise addition of 2M n-butyl lithium in cyclohexane (7.72 mL) to this mixture then affords a yellowish/orange color solution. The mixture is allowed to stir at −78° C. for an additional 1.5 h followed by dropwise addition of ethyl 4-methoxy phenyl acetate (2.5 gms.). The resulting solution is stirred at −78° C. for an additional 30 minutes and then is stirred overnight at room temperature. Subsequently, the reaction mixture is treated with dilute NaOH, to dissolve solid material that forms, and extracted twice with water. The combined aqueous layers are neutralized with a saturated aqueous NH4Cl solution and extracted twice with EtOAc. The combined organic layers are dried over anhydrous Na2SO4 and concentrated in vacuo. The crude product is recrystallized from hot i-prOH to yield the desired 4-(4-methoxy-phenyl)-3-oxo-butyronitile in 11% yield. This nitrile (0.225 gms.) is then dissolved in 5 mL anydrous EtOH, treated with anhydrous hydrazine (0.081 gms.) and heated to 65° C. The resulting reaction mixture is stirred overnight at 65° C., subsequently cooled to room temperature, and concentrated in vacuo to provide the named compound.
Quantity
0.738 g
Type
reactant
Reaction Step One
Name
Quantity
24.5 mL
Type
reactant
Reaction Step One
[Compound]
Name
( g )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.72 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ethyl 4-methoxy phenyl acetate
Quantity
2.5 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1](#[N:3])[CH3:2].[CH2:4]1[CH2:8][O:7][CH2:6][CH2:5]1.C([Li])CCC.[OH-:14].[Na+].[CH2:16]1C[CH2:20][CH2:19][CH2:18][CH2:17]1>>[CH3:6][O:7][C:8]1[CH:4]=[CH:5][C:18]([CH2:19][C:20](=[O:14])[CH2:2][C:1]#[N:3])=[CH:17][CH:16]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0.738 g
Type
reactant
Smiles
C(C)#N
Name
Quantity
24.5 mL
Type
reactant
Smiles
C1CCOC1
Name
( g )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
7.72 mL
Type
reactant
Smiles
C1CCCCC1
Step Three
Name
ethyl 4-methoxy phenyl acetate
Quantity
2.5 g
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
to stir at −78° C. for an additional 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
then affords a yellowish/orange color solution
STIRRING
Type
STIRRING
Details
The resulting solution is stirred at −78° C. for an additional 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
is stirred overnight at room temperature
Duration
8 (± 8) h
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve solid material that
EXTRACTION
Type
EXTRACTION
Details
extracted twice with water
EXTRACTION
Type
EXTRACTION
Details
extracted twice with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers are dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product is recrystallized from hot i-prOH

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
COC1=CC=C(C=C1)CC(CC#N)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 11%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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